molecular formula C16H12Cl3N5OS B2974796 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 905765-03-9

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2974796
CAS No.: 905765-03-9
M. Wt: 428.72
InChI Key: VRXAGOZRZSROPR-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a 1,2,4-triazole derivative with a thioacetamide backbone. Its molecular formula is C₂₃H₁₇Cl₃N₄OS, and it features a 2-chlorophenyl group at position 5 of the triazole ring and a 4-methylphenyl group at position 4. The acetamide moiety is substituted with a 2,6-dichlorophenyl group, contributing to its structural uniqueness . The compound’s molecular weight is 503.826 g/mol, with a monoisotopic mass of 502.018865. Its ChemSpider ID is 2969621, and it is cataloged under MDL number MFCD03223636 .

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-10-5-2-1-4-9(10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)6-3-7-12(14)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXAGOZRZSROPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis starts with commercially available 2-chlorobenzaldehyde and 2,6-dichlorobenzylamine.

  • Synthesis of Intermediate: : The initial step involves creating an intermediate through a nucleophilic substitution reaction where 2-chlorobenzaldehyde reacts with thiosemicarbazide in an ethanol solvent. This reaction forms 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

  • Formation of Final Compound: : The intermediate is then reacted with 2,6-dichlorobenzylamine under acidic conditions to yield the final compound.

Industrial Production Methods

For industrial production, optimization of the synthetic route is vital. The process can be scaled up by:

  • Employing continuous flow reactors to maintain reaction consistency and efficiency.

  • Using environmentally friendly solvents and catalysts to adhere to green chemistry principles.

  • Ensuring rigorous purification steps, like recrystallization or chromatography, to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically using agents like hydrogen peroxide or potassium permanganate, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

  • Substitution: : It can participate in nucleophilic substitution reactions, replacing the thiol group with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in DMF (dimethylformamide).

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Various substituted triazole derivatives.

Scientific Research Applications

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has a range of scientific research applications, including:

  • Chemistry: : Used as a precursor in synthesizing more complex heterocyclic compounds.

  • Biology: : Acts as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

  • Medicine: : Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.

  • Industry: : Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes like cytochrome P450, receptors like GABA (gamma-aminobutyric acid) receptors.

  • Pathways Involved: : Inhibiting enzyme activity, modulating receptor binding which results in altered physiological responses.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Substituents (Triazole Positions) Melting Point (°C) Yield (%) Recrystallization Solvent
Target Compound 5-(2-Cl-Ph), 4-(4-Me-Ph) Not reported Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 5-(pyridin-2-yl), 4-allyl 182–184 65 H₂O:EtOH (1:1)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6b) 5-(pyridin-3-yl), 4-allyl 161–163 50 H₂O:EtOH (1:1)
2-[[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 5-(3-Me-Ph), 4-amino Not reported Not reported Not reported

Key Observations :

  • Pyridine-substituted analogs (e.g., 6a, 6b) exhibit lower yields (50–65%) compared to the target compound’s unreported synthesis efficiency .
  • Chlorophenyl substituents (as in the target compound) may enhance lipophilicity and binding affinity compared to pyridinyl or allyl groups .

Anti-Inflammatory Activity

Several analogs demonstrate anti-inflammatory activity comparable to diclofenac sodium:

  • AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) showed 1.28× higher activity than diclofenac in formalin-induced edema models .
  • Derivatives with 3-methylphenyl (e.g., ) or 2-pyridyl substituents exhibit enhanced potency, suggesting that electron-donating groups improve activity .
  • The target compound’s 2,6-dichlorophenyl group may confer steric and electronic advantages for cyclooxygenase-2 (COX-2) inhibition, though specific data are lacking .

Anti-Exudative Activity

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (10 mg/kg) showed comparable efficacy to diclofenac (8 mg/kg) in anti-exudative models .
  • Chlorine and nitro substituents at the phenyl ring increase activity, aligning with the target compound’s dichlorophenyl motif .

Pharmacokinetic Profiles

  • PKR-173 (a morpholinomethyl-substituted analog) exhibited rapid absorption (Tₘₐₓ = 5 minutes) and a short half-life (t₁/₂ = 0.32 hours), suggesting triazole-thioacetamides may require structural optimization for sustained efficacy .
  • The target compound’s 2,6-dichlorophenyl group may slow metabolism due to steric hindrance, though this remains speculative without experimental data .

Key Observations :

  • Allyl- and pyridinyl-substituted analogs require 4–5 hours for synthesis .
  • Diazonium coupling methods (e.g., ) may offer versatility for introducing aryl groups in the target compound’s derivatives.

Biological Activity

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The structural features of this compound, particularly the triazole ring and the presence of dichlorophenyl groups, contribute significantly to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C16H13Cl2N6OSC_{16}H_{13}Cl_{2}N_{6}OS, with a molecular weight of 404.83 g/mol. Its structure features a triazole ring linked to a sulfonamide moiety and an acetamide group, which enhances its biological activity through various mechanisms.

Property Value
Molecular FormulaC16H13Cl2N6OSC_{16}H_{13}Cl_{2}N_{6}OS
Molecular Weight404.83 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with key biological targets:

  • Antifungal Activity : The triazole moiety inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of established antifungal agents such as fluconazole .
  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Its efficacy has been compared favorably with standard antibiotics .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways involved in tumor growth .

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

  • Antifungal Studies : In vitro tests demonstrated that the compound has a minimum effective concentration (MEC) against Candida albicans comparable to fluconazole derivatives. The MEC was found to be as low as 0.31 μg/mL in some analogs .
  • Antibacterial Efficacy : Comparative studies revealed that the compound exhibits MIC values ranging from 0.25 to 2 μg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Activity : A screening study identified this compound as a potential anticancer agent, showing significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range .

Case Studies

  • In Vivo Efficacy Against Fungal Infections : In a mouse model infected with C. albicans, treatment with the compound resulted in extended mean survival time (MST) compared to untreated controls, indicating its potential as an effective antifungal agent .
  • Antibacterial Activity Against MRSA : A series of derivatives were synthesized and tested for their antibacterial properties. One derivative exhibited an MIC of 0.125 μg/mL against MRSA, demonstrating enhanced potency compared to existing treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via intermolecular condensation of 2-chloro-N-phenylacetamide derivatives with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols under controlled conditions. Purity optimization involves using column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated in analogous triazole derivatives (e.g., N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide). Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm sulfanyl and acetamide groups), and mass spectrometry (ESI-MS for molecular ion validation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames). Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 2–8°C. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (using AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes or receptors). Prioritize parameters like binding energy (ΔG), hydrophobic interactions, and hydrogen bonding patterns. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity results across assays?

  • Methodological Answer : Apply the quadripolar methodological model:

Theoretical Pole : Re-examine hypotheses (e.g., off-target effects).

Epistemological Pole : Validate assay conditions (e.g., pH, temperature).

Technical Pole : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).

Morphological Pole : Analyze structural analogs to identify substituent-specific activity trends .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the triazole ring (e.g., substituent variations at the 4-amino group) or acetamide moiety. Assess SAR using:

  • In vitro assays : IC₅₀ determination against target enzymes.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy.
  • Crystallography : Compare ligand-protein co-crystal structures to map interaction hotspots .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma.
  • DSC/TGA : Analyze thermal decomposition profiles.
  • Light exposure tests : Assess photostability under ICH Q1B guidelines .

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